molecular formula C6H6F3IN2 B2761539 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole CAS No. 111454-60-5

1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2761539
CAS RN: 111454-60-5
M. Wt: 290.028
InChI Key: QLHUXUZLVNVFPN-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. It is a highly reactive compound that has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of (Trifluoromethyl)hydroxypyrazoles: This compound is involved in the synthesis of hydroxypyrazoles, which are critical for further chemical transformations. The reaction with ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine produces hydroxypyrazoles, which can be converted into chloro derivatives for various applications (Lee et al., 1990).
  • Precursor in Cross-Coupling Reactions: Used as a precursor in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its utility in creating complex organic structures (Arbačiauskienė et al., 2011).
  • High-Affinity Probe for GABA Receptor: Serves as a base for synthesizing a high-affinity probe for GABA receptors, highlighting its significance in neuroscience research (Sammelson & Casida, 2003).

Agricultural and Biological Applications

  • Nematocidal Activity: Certain derivatives exhibit good nematocidal activity against M. incognita, showing potential in agricultural pest management (Zhao et al., 2017).
  • Antimicrobial Agents: Derivatives synthesized via Vilsmeier–Haack reaction approach display broad-spectrum antimicrobial activities and moderate to good antioxidant activities, potentially useful in medical and biological applications (Bhat et al., 2016).

Material Science and Photophysical Properties

  • Fluorescent Molecules: Some derivatives have been found to exhibit novel fluorescent properties, which could be exploited in the development of new fluorescent probes for biological imaging (Wu et al., 2006).

Synthetic Methodologies

  • Cycloaddition Reactions: Demonstrated in the synthesis of cyclopropanes and Δ1-pyrazolines, indicating its utility in creating diverse organic compounds (Atherton & Fields, 1968).

Potential Therapeutic Applications

  • Synthesis of Anti-Inflammatory and Analgesic Compounds: While specific therapeutic uses were excluded, it's noteworthy that related pyrazole derivatives have been explored for their anti-inflammatory and analgesic properties, indicating a potential area of research (Padmini & Kamal, 2019).

properties

IUPAC Name

1-ethyl-3-iodo-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHUXUZLVNVFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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